[2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone
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Overview
Description
[2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone is a complex organic compound that features a unique combination of functional groups, including oxadiazole, piperidine, and pyrazolopyridine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with a piperidine derivative. The final step involves the formation of the pyrazolopyridine core through cyclization reactions. Common reagents used in these steps include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
[2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties make it valuable for a range of applications .
Mechanism of Action
The mechanism of action of [2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methylamine hydrochloride
- 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethylamine hydrochloride
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Uniqueness
What sets [2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-25-12-9-16-20-17(26-21-16)14-6-2-3-11-22(14)18(24)15-7-4-5-13-8-10-19-23(13)15/h4-5,7-8,10,14H,2-3,6,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKXQIGSJLHMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCCCN2C(=O)C3=CC=CC4=CC=NN43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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